环己基雷米普利盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl Ramipril Hydrochloride is a compound with the molecular formula C23H39ClN2O5 . It is related to Ramipril, which is an angiotensin-converting enzyme (ACE) inhibitor . Ramipril is used alone or together with other medicines to treat high blood pressure (hypertension) .
Synthesis Analysis
The synthesis of Ramipril involves the preparation of ramipril from unprotected (2S,3S,6S)-octahydrocyclopenta [b]pyrrole-2-carboxylic acid . Another method involves the use of phosphomolibdate and tetraphenylborate-ramipril ion-pair complexes . An efficient and cost-effective synthesis of ramipril has also been documented .Molecular Structure Analysis
The molecular structure of Cyclohexyl Ramipril Hydrochloride can be analyzed based on its molecular formula C23H39ClN2O5 . The structure of Ramipril, a related compound, is well-documented .科学研究应用
药理特性和治疗功效
雷米普利是一种血管紧张素转换酶 (ACE) 抑制剂,在心血管疾病的治疗中发挥着重要作用。它是一种前药,吸收后水解形成其活性代谢物雷米普利拉。雷米普利的药效动力学特性与其他 ACE 抑制剂(如卡托普利和依那普利)相似,具有较长的消除半衰期,支持每日一次给药。
心血管疾病
雷米普利在心血管疾病中的疗效有据可查,尤其是在高血压或充血性心力衰竭患者中。它能有效降低高血压患者的血压,每日剂量范围为 2.5 至 20 毫克。对于轻度至中度原发性高血压患者,雷米普利已显示出与其他标准治疗药物(如卡托普利、依那普利和阿替洛尔)相当的降压疗效。此外,它对中度至重度充血性心力衰竭患者也显示出有益作用,这突出了其在改善心血管健康结果中的作用。
预防心血管结局
在高危患者中,雷米普利显着降低了心肌梗死 (MI)、中风和心血管死亡的风险。这种益处延伸到各个亚组,包括患有糖尿病、外周动脉疾病 (PAD)、肾功能不全和女性的患者,这使得雷米普利成为预防高危人群心血管结局的重要治疗方法。
肾脏保护
除了心血管益处外,雷米普利还显示出肾脏保护的潜力。它能有效减少糖尿病肾病患者的尿白蛋白排泄,有助于其在控制与糖尿病和高血压相关的并发症中发挥作用。
血压监测
动态血压监测研究表明,雷米普利能有效控制血压,在 24 小时内降低收缩压/舒张压,而不会干扰正常的昼夜节律。这突出了其在血压管理中的一致性和有效性。
总之,雷米普利通过其活性代谢物雷米普利拉,是一种重要的 ACE 抑制剂,在心血管疾病的治疗和肾脏保护中具有广泛的应用。它在降低血压、预防高危患者的心血管结局和提供肾脏保护作用方面的作用,凸显了其在心血管疾病治疗策略中的重要性。
有关更详细的见解和参考文献,以下论文提供了有关雷米普利在科学研究中应用的全面信息:
作用机制
Target of Action
Cyclohexyl Ramipril Hydrochloride, an impurity of Ramipril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The primary biochemical pathway affected by Cyclohexyl Ramipril Hydrochloride is the RAAS. By inhibiting ACE, it prevents the formation of angiotensin II, a potent vasoconstrictor. This leads to a decrease in blood pressure and reduced workload on the heart .
Pharmacokinetics
Cyclohexyl Ramipril Hydrochloride, like Ramipril, is a prodrug . It is metabolized in the liver to form its active metabolite, ramiprilat . The drug is extensively metabolized, with less than 2% excreted as the unchanged parent . Protein binding of ramipril and ramiprilat is 73% and 56%, respectively . The elimination half-life is about 120 hours .
Result of Action
The inhibition of ACE leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood pressure . This can be beneficial in conditions like hypertension and congestive heart failure .
Action Environment
The action of Cyclohexyl Ramipril Hydrochloride can be influenced by various environmental factors. For instance, renal function can impact the drug’s excretion and thus its efficacy . Furthermore, the drug’s stability and efficacy can be affected by storage conditions .
属性
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5.ClH/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28;/h15-20,24H,3-14H2,1-2H3,(H,27,28);1H/t15-,17-,18-,19-,20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZJGRJQYQTJD-IKZVEOHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。